![molecular formula C28H30Cl2N2 B14110490 Benzhydryl-[2-(benzhydrylazaniumyl)ethyl]azanium;dichloride](/img/structure/B14110490.png)
Benzhydryl-[2-(benzhydrylazaniumyl)ethyl]azanium;dichloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzhydryl-[2-(benzhydrylazaniumyl)ethyl]azanium;dichloride is a complex organic compound belonging to the benzhydryl family. These compounds are characterized by the presence of two benzene rings connected by a single methane group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzhydryl-[2-(benzhydrylazaniumyl)ethyl]azanium;dichloride typically involves the nucleophilic substitution of benzhydryl piperazine with appropriate reagents. One common method is the reaction of benzhydryl piperazine with 2-nitro-benzenesulfonyl chloride, which is carried out under controlled conditions to ensure the desired product is obtained . The reaction is usually performed in a solvent such as dichloromethane at ambient temperature.
Industrial Production Methods
Industrial production of benzhydryl compounds often involves large-scale synthesis using catalytic amounts of reagents under solvent-free conditions. For example, the synthesis of symmetrical bis(benzhydryl)ethers from benzhydrols using p-toluenesulfonyl chloride as a catalyst at elevated temperatures has been reported . This method is advantageous due to its operational simplicity, low reagent loading, and high product yields.
Analyse Chemischer Reaktionen
Types of Reactions
Benzhydryl-[2-(benzhydrylazaniumyl)ethyl]azanium;dichloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form benzhydryl cations and radicals.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the benzhydryl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like UV irradiation for generating benzhydryl radicals and cations , and reducing agents for converting imines into secondary amine derivatives . The reactions are typically carried out under controlled conditions to ensure the desired products are formed.
Major Products
The major products formed from these reactions include various aromatic secondary amine derivatives, benzhydryl cations, and radicals .
Wissenschaftliche Forschungsanwendungen
Benzhydryl-[2-(benzhydrylazaniumyl)ethyl]azanium;dichloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other benzhydryl compounds.
Medicine: Explored for its pharmacological activities, such as anti-histamine and anti-depressant effects.
Industry: Utilized in the production of epoxy resins, corrosion inhibitors, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of benzhydryl-[2-(benzhydrylazaniumyl)ethyl]azanium;dichloride involves the generation of benzhydryl cations and radicals through photogeneration and subsequent reactions. These intermediates play a central role in the compound’s reactivity and biological effects . The molecular targets and pathways involved include dopaminergic neurotransmission and other central nervous system pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other benzhydryl derivatives such as diphenylmethane, benzhydryl piperazine, and various benzhydryl amines .
Uniqueness
Benzhydryl-[2-(benzhydrylazaniumyl)ethyl]azanium;dichloride is unique due to its specific structural configuration and the presence of two benzhydryl groups connected by an ethylazaniumyl linkage. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Eigenschaften
Molekularformel |
C28H30Cl2N2 |
|---|---|
Molekulargewicht |
465.5 g/mol |
IUPAC-Name |
benzhydryl-[2-(benzhydrylazaniumyl)ethyl]azanium;dichloride |
InChI |
InChI=1S/C28H28N2.2ClH/c1-5-13-23(14-6-1)27(24-15-7-2-8-16-24)29-21-22-30-28(25-17-9-3-10-18-25)26-19-11-4-12-20-26;;/h1-20,27-30H,21-22H2;2*1H |
InChI-Schlüssel |
YRQCDCNQANSUPB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)[NH2+]CC[NH2+]C(C3=CC=CC=C3)C4=CC=CC=C4.[Cl-].[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


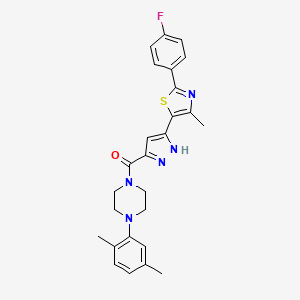
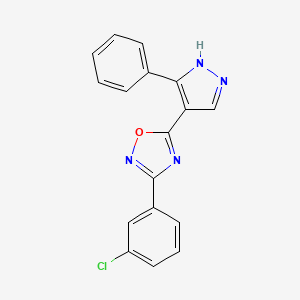
![4-chloro-N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-3-nitrobenzamide](/img/structure/B14110427.png)
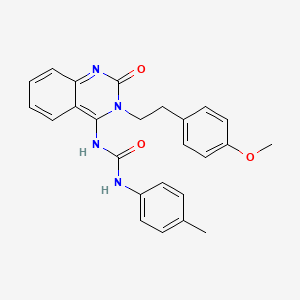
![methyl 4-{[(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetyl]amino}benzoate](/img/structure/B14110432.png)
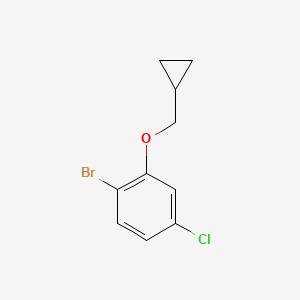
![but-2-enedioic acid;N'-[2-[(4-methoxyphenyl)methyl-pyridin-2-ylamino]ethyl]-N'-methylpentane-1,5-diamine](/img/structure/B14110437.png)
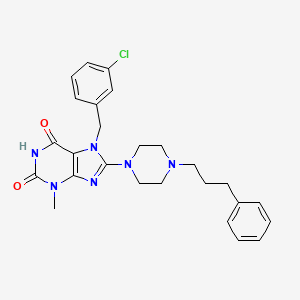
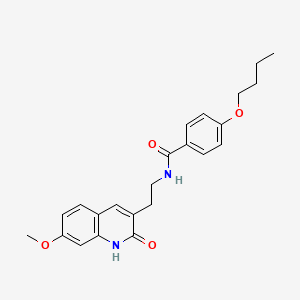
![(Z)-ethyl 3-(2-methoxyethyl)-2-((4-oxo-4H-chromene-3-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B14110451.png)
![2-methyl-6-[(Z)-2-phenylethenyl]pyridine](/img/structure/B14110452.png)
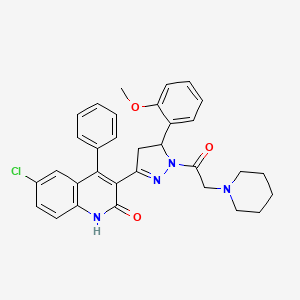
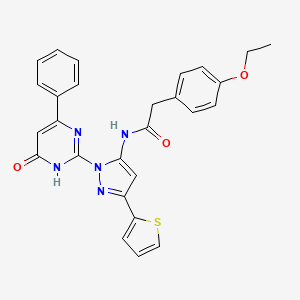
![2-[N-(5-bromo-4,6-dimethylpyrimidin-2-yl)-C-methylcarbonimidoyl]-3-hydroxyinden-1-one](/img/structure/B14110471.png)
